molecular formula C17H17NO2 B14518419 N-[2-(4-Acetylphenyl)ethyl]benzamide CAS No. 62910-49-0

N-[2-(4-Acetylphenyl)ethyl]benzamide

Cat. No.: B14518419
CAS No.: 62910-49-0
M. Wt: 267.32 g/mol
InChI Key: MZBYRVBVNGSJGY-UHFFFAOYSA-N
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Description

N-[2-(4-Acetylphenyl)ethyl]benzamide is an organic compound with the molecular formula C17H17NO2 and a molecular mass of 267.32 g/mol . This compound is characterized by the presence of a benzamide group attached to an acetylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(4-Acetylphenyl)ethyl]benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures (above 180°C) . this method may not be compatible with all functionalized molecules, and alternative methods like the one mentioned above are preferred for specific applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Acetylphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-Acetylphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it suppresses the QS signaling pathway, obstructing cell-to-cell communication in bacteria . This inhibition can prevent biofilm formation and reduce bacterial resistance to antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Acetylphenyl)ethyl]benzamide is unique due to its specific molecular structure, which allows it to interact with various molecular targets and pathways effectively. Its potential as a quorum sensing inhibitor and histone deacetylase inhibitor highlights its versatility and significance in scientific research.

Properties

CAS No.

62910-49-0

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-[2-(4-acetylphenyl)ethyl]benzamide

InChI

InChI=1S/C17H17NO2/c1-13(19)15-9-7-14(8-10-15)11-12-18-17(20)16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

MZBYRVBVNGSJGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2

Origin of Product

United States

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